8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
CAS No.: 83393-23-1
Cat. No.: VC2235462
Molecular Formula: C14H18ClNO
Molecular Weight: 251.75 g/mol
* For research use only. Not for human or veterinary use.
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride - 83393-23-1](/images/structure/VC2235462.png)
Specification
CAS No. | 83393-23-1 |
---|---|
Molecular Formula | C14H18ClNO |
Molecular Weight | 251.75 g/mol |
IUPAC Name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride |
Standard InChI | InChI=1S/C14H17NO.ClH/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H |
Standard InChI Key | XPIPTYACPFJRQB-UHFFFAOYSA-N |
SMILES | C1CC2CC(=O)CC1N2CC3=CC=CC=C3.Cl |
Canonical SMILES | C1CC2CC(=O)CC1N2CC3=CC=CC=C3.Cl |
Introduction
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the CAS number 83393-23-1. It belongs to the class of azabicyclo compounds, which are known for their diverse pharmacological activities. This compound is specifically a hydrochloride salt of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, which is a derivative of nortropinone, a compound related to tropane alkaloids.
Synthesis and Preparation
The synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride typically involves the reaction of a suitable precursor, such as a tropinone derivative, with benzylamine or a benzyl halide. The process may involve multiple steps, including alkylation and hydrolysis reactions, followed by the formation of the hydrochloride salt .
Applications and Research Findings
While specific applications of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride are not widely documented, compounds within the azabicyclo[3.2.1]octane class are often studied for their potential pharmacological activities. These include analgesic, anxiolytic, and antitussive effects, as seen in related NOP receptor agonists .
Safety and Handling
Handling 8-benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride requires caution due to its potential hazards:
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed. |
H315 | Causes skin irritation. |
H319 | Causes serious eye irritation. |
H335 | May cause respiratory irritation. |
Precautionary measures include avoiding ingestion, skin contact, and inhalation of dust. Protective equipment such as gloves, goggles, and a mask should be used when handling this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume